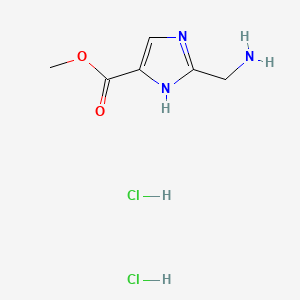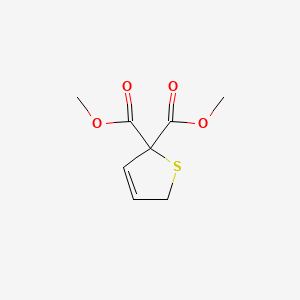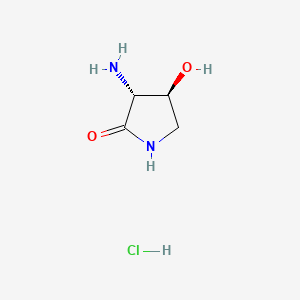![molecular formula C10H14F2O2 B6604655 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one CAS No. 2016575-80-5](/img/structure/B6604655.png)
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one, also known as 9,9-difluoro-1-oxaspiro[5.5]undecane, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in the field of organic chemistry. 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is a bicyclic molecule with a molecular formula of C10H13F2O and a molecular weight of 179.2 g/mol. It is a colorless, oily liquid with a boiling point of 115.6°C and a melting point of -72.5°C. This compound has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug etodolac, the anti-malarial drug artemether, and the antifungal drug terbinafine. In addition, this compound has been used in the synthesis of various agrochemicals, such as the herbicide trifluralin and the insecticide fenpropathrin.
Mécanisme D'action
The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one is not well understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been reported to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. It has also been reported to have anti-inflammatory, analgesic, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, this compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of experiments. The main limitation of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one. These include further exploration of its potential applications in the synthesis of pharmaceuticals and agrochemicals, further investigation of its biochemical and physiological effects, and exploration of its potential therapeutic uses. In addition, further research is needed to better understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one can be synthesized by a variety of methods. The most common method is the Claisen rearrangement of 2-chloro-1-fluoro-9-oxaspiro[5.5]undecane, which is achieved by heating the reactant in the presence of a base such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic acid, the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonyl chloride, and the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic anhydride.
Propriétés
IUPAC Name |
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDJYZJXHXFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCC(CC2)(F)F)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)
![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)


![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)